molecular formula C17H21N5O2 B2492514 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2320445-30-3

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2492514
CAS No.: 2320445-30-3
M. Wt: 327.388
InChI Key: VAQWKIBPOLHGFG-UHFFFAOYSA-N
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Description

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound featuring a pyrimidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesisCommon reagents used in these steps include hydrazine, phenylhydrazine, and other nitrogen-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Biological Activity

The compound 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one (CAS Number: 2320445-30-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique bicyclic structure with a dihydropyrimidinone core and a pyrazole moiety. Its molecular formula is C17H21N5O2C_{17}H_{21}N_{5}O_{2} with a molecular weight of 327.4 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC17H21N5O2C_{17}H_{21}N_{5}O_{2}
Molecular Weight327.4 g/mol
CAS Number2320445-30-3

Antimuscarinic Properties

Research indicates that compounds structurally similar to This compound exhibit significant antimuscarinic activity. For example, azaprophen, a related compound, has been shown to be significantly more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum . This suggests that the compound may also have similar properties, potentially acting as a selective antagonist at muscarinic receptors.

The proposed mechanism of action for compounds in this class involves the inhibition of acetylcholine at muscarinic receptors, leading to decreased parasympathetic nervous system activity. This can result in various physiological effects, including reduced salivation and bronchial secretions, making these compounds candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies and Research Findings

  • Inhibition Studies : A study on related compounds demonstrated their ability to inhibit the binding of [N-methyl-3H]scopolamine to muscarinic receptors in human neuroblastoma cells, indicating a strong affinity for these targets .
  • Pharmacological Evaluation : In vivo studies assessing the pharmacodynamics of similar compounds have shown that they can effectively modulate neurotransmitter release and exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.
  • Toxicological Assessments : Toxicological evaluations have indicated that while these compounds exhibit promising biological activity, careful consideration of their safety profile is crucial. For instance, certain structural modifications have been linked to increased cytotoxicity in various cell lines .

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQWKIBPOLHGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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